3-Hydroxy-4-nitrobenzoic acid physical and chemical properties
3-Hydroxy-4-nitrobenzoic acid physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Hydroxy-4-nitrobenzoic acid. It includes detailed experimental protocols for its synthesis and visual representations of its biological interactions and manufacturing workflows, designed to support research and development activities.
Core Physical and Chemical Properties
3-Hydroxy-4-nitrobenzoic acid is an organic compound with the molecular formula C₇H₅NO₅.[1] It is characterized by a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a nitro group. These functional groups contribute to its specific chemical reactivity and biological activity. The compound typically appears as a yellow to brown crystalline powder.[1][2]
Table 1: Physical and Chemical Properties of 3-Hydroxy-4-nitrobenzoic Acid
| Property | Value | Source(s) |
| IUPAC Name | 3-hydroxy-4-nitrobenzoic acid | [3] |
| CAS Number | 619-14-7 | [1][4][5][6] |
| Molecular Formula | C₇H₅NO₅ | [1][4][5] |
| Molecular Weight | 183.12 g/mol | [1][4] |
| Appearance | Yellow to brown powder | [1][2] |
| Melting Point | 229-231 °C | [1][7][8] |
| Boiling Point | 316.77 °C (rough estimate) | [1][7][8] |
| Density | 1.6074 - 1.631 g/cm³ (rough estimate) | [1][6] |
| Water Solubility | Insoluble / 1.08 g/L (calculated) | [1][2][6] |
| pKa | 3.30 ± 0.10 (Predicted) | [1][2][5] |
| Flash Point | 175.4 °C | [1][6][8] |
| Vapor Pressure | 1.74E-06 mmHg at 25°C | [1][8] |
| Refractive Index | 1.6280 (estimate) | [1][7][8] |
| EINECS Number | 210-580-9 | [1][5] |
| Beilstein Reference | 2107564 | [5] |
| SMILES | C1=CC(=C(C=C1C(=O)O)O)--INVALID-LINK--[O-] | [3][4] |
Experimental Protocols
Detailed methodologies for the synthesis of 3-Hydroxy-4-nitrobenzoic acid are crucial for researchers. Below are protocols derived from available literature.
Protocol 1: Synthesis via Nitration of m-Hydroxybenzoic Acid
This protocol describes the synthesis of 3-Hydroxy-4-nitrobenzoic acid through the nitration of m-hydroxybenzoic acid.
-
Materials:
-
m-Hydroxybenzoic acid (50 g)
-
Nitrobenzene (175 ml)
-
Fuming nitric acid (17 ml)
-
Carbon tetrachloride
-
Dilute alcohol
-
-
Procedure:
-
Dissolve 50 g of m-hydroxybenzoic acid in 175 ml of hot nitrobenzene.
-
Cool the resulting solution to a temperature range of 35-40°C.
-
Separately, dissolve 17 ml of fuming nitric acid in an equal volume of nitrobenzene.
-
Slowly add the nitric acid solution to the m-hydroxybenzoic acid solution over a period of 4 hours, while maintaining continuous stirring.
-
After the addition is complete, filter the resulting product.
-
Wash the filtered product with carbon tetrachloride.
-
Recrystallize the product from dilute alcohol to achieve purification.[9]
-
Protocol 2: Synthesis from m-Cresol
This patented method outlines a synthesis pathway starting from m-cresol, involving nitration followed by oxidation.
-
Step 1: Nitration of m-Cresol
-
Add 108g (1mol) of m-cresol, 0.25-0.35mol of metallic lithium, and 700-900mL of sulfuric acid to a reactor.
-
Stir the mixture at a temperature of 45-50°C.
-
Drip 350-500mL of concentrated nitric acid into the reactor.
-
After the addition is complete, continue the reaction for 2 hours.
-
Steam distill the mixture to obtain 5-methyl-2-nitrophenol (B1361083).[10]
-
-
Step 2: Oxidation to 3-Hydroxy-4-nitrobenzoic acid
-
Dissolve the 5-methyl-2-nitrophenol in 1.9-2.3L of dehydrated alcohol and place it in a reactor.
-
Maintain the temperature at 55-60°C.
-
Drip 1.7-2.3mol of H₂O₂ into the solution while stirring at 45-55 rpm.
-
Control the pressure at 1.3-1.5Mpa and continue the reaction for 2 hours.
-
Remove the dehydrated alcohol and excess H₂O₂.
-
Use steam distillation to remove impurities, which will cause the yellow crystals of the final product to precipitate.
-
Dry the crystals to obtain 3-Hydroxy-4-nitrobenzoic acid.[10]
-
Characterization and Analysis: Standard analytical techniques are used to confirm the identity and purity of the synthesized compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to elucidate the molecular structure.[11]
-
Infrared (IR) Spectroscopy: IR spectra help identify the characteristic functional groups present in the molecule.[3][12]
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern.[3][13]
-
UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule.[3]
Spectral data for 3-Hydroxy-4-nitrobenzoic acid is available in public databases such as the NIST Chemistry WebBook and ChemicalBook for comparison.[3][11][12][13]
Visualized Workflows and Biological Interactions
Diagram 1: Synthesis Workflow of 3-Hydroxy-4-nitrobenzoic Acid
Caption: Synthesis workflow via nitration of m-hydroxybenzoic acid.
Diagram 2: Biological Activity of 3-Hydroxy-4-nitrobenzoic Acid
Caption: Inhibitory effects of 3-Hydroxy-4-nitrobenzoic acid.
Biological Activity and Applications
3-Hydroxy-4-nitrobenzoic acid has demonstrated notable biological activities that make it a compound of interest for further investigation in both pharmaceutical and agricultural fields.
-
Oncology: The compound exhibits inhibitory effects on Ras proteins.[6][14][15] Ras proteins are frequently mutated in various forms of cancer and play a critical role in signaling pathways that control cell proliferation and survival. By inhibiting these proteins, 3-Hydroxy-4-nitrobenzoic acid presents potential as a scaffold for the development of novel anti-cancer therapeutics.[1][6]
-
Agriculture: It has been shown to function as a growth inhibitor by preventing chloroplast development in certain plants, such as linseed and oat seedlings.[1][6][15] This property could be explored for applications in plant biology research and potentially as a selective herbicide.
-
Chemical Synthesis: Beyond its direct biological applications, it serves as a valuable intermediate in organic synthesis for creating more complex molecules.[4][16]
References
- 1. Cas 619-14-7,3-Hydroxy-4-nitrobenzoic acid | lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. 3-Hydroxy-4-nitrobenzoic acid | C7H5NO5 | CID 69265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-4-nitrobenzoic acid | 619-14-7 | FH15938 [biosynth.com]
- 5. 3-Hydroxy-4-nitrobenzoic acid(619-14-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. 3-Hydroxy-4-nitrobenzoic Acid CAS 619-14-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. 3-Hydroxy-4-nitrobenzoic acid CAS#: 619-14-7 [m.chemicalbook.com]
- 8. Benzoic acid, 3-hydroxy-4-nitro- [chembk.com]
- 9. prepchem.com [prepchem.com]
- 10. CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof - Google Patents [patents.google.com]
- 11. 3-Hydroxy-4-nitrobenzoic acid(619-14-7) 1H NMR [m.chemicalbook.com]
- 12. 3-Hydroxy-4-nitrobenzoic acid [webbook.nist.gov]
- 13. 3-Hydroxy-4-nitrobenzoic acid(619-14-7) MS [m.chemicalbook.com]
- 14. 3-Hydroxy-4-nitrobenzoic acid | 619-14-7 [chemicalbook.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. 3-Hydroxy-4-nitrobenzoic acid_TargetMol [targetmol.com]
